molecular formula C13H21NO4 B1449904 5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid CAS No. 1363382-36-8

5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B1449904
CAS No.: 1363382-36-8
M. Wt: 255.31 g/mol
InChI Key: JKPWYFGEQHQKIK-UHFFFAOYSA-N
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Description

5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid (CAS: 1363382-36-8) is a spirocyclic compound featuring a bicyclic framework with a Boc (tert-butoxycarbonyl)-protected amine and a carboxylic acid functional group. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The spiro[2.5]octane core introduces steric rigidity and conformational constraints, making it valuable in medicinal chemistry for mimicking peptide bonds or stabilizing bioactive conformations. The Boc group enhances stability during synthetic processes, while the carboxylic acid enables further derivatization, such as amide coupling. This compound is commercially available in high purity (≥97%) and is utilized as a building block in drug discovery .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-13(8-14)7-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPWYFGEQHQKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801149099
Record name 5-Azaspiro[2.5]octane-1,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-36-8
Record name 5-Azaspiro[2.5]octane-1,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.5]octane-1,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Synthetic Steps

Step Description Reagents/Conditions Notes
1 Formation of spirocyclic core Cyclization via base- or acid-catalyzed ring closure Strong bases or acids facilitate ring closure forming bicyclic azaspiro structure
2 Introduction of Boc protecting group Di-tert-butyl dicarbonate (Boc2O), triethylamine (base) Protects nitrogen to prevent unwanted side reactions
3 Carboxylic acid functionalization Oxidation or substitution reactions to introduce –COOH Key for biological activity and further derivatization

Cyclization Reaction for Spiro Core Formation

The spirocyclic core is typically synthesized by intramolecular cyclization of suitable precursors. For example, amine-containing linear precursors undergo cyclization under controlled conditions using strong bases or acids. The choice of conditions depends on the substrate and desired ring size. This step is critical as it establishes the bicyclic azaspiro framework.

Boc Protection of Nitrogen

The nitrogen atom in the azaspiro ring is protected by the tert-butoxycarbonyl group to enhance stability and reactivity. This is accomplished by treating the intermediate with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction proceeds smoothly under mild conditions and prevents nitrogen from participating in side reactions during subsequent steps.

Introduction of Carboxylic Acid Group

The carboxylic acid group is introduced either by oxidation of an appropriate precursor or by substitution reactions. Common oxidizing agents include potassium permanganate and hydrogen peroxide, which selectively oxidize alkyl groups to carboxylic acids. Alternatively, substitution reactions can install carboxylate groups directly on the spirocyclic scaffold.

Industrial and Advanced Synthetic Methods

Industrial Scale Synthesis

Industrial production optimizes the above steps for scalability, yield, and purity. Techniques include:

  • Use of continuous flow reactors for efficient mixing and heat transfer.
  • Automated synthesis platforms for reproducibility.
  • Optimization of reaction conditions to maximize yield and minimize impurities.

Multi-Step Synthetic Routes from Patents

Patents disclose multi-step synthetic sequences involving:

  • Reduction of intermediates with sodium borohydride.
  • Mesylation and azide substitution to introduce nitrogen functionalities.
  • Catalytic hydrogenation using palladium on carbon.
  • Coupling reactions using carbodiimide reagents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and additives like 1-hydroxybenzotriazole.
  • Final deprotection and functional group modifications to yield the target compound.

These steps are carefully controlled to obtain high purity this compound suitable for pharmaceutical applications.

Reaction Conditions and Reagents Summary

Reaction Type Reagents Conditions Purpose
Cyclization Strong bases (e.g., NaH), acids Controlled temperature, solvents like THF or DCM Formation of spirocyclic core
Boc Protection Di-tert-butyl dicarbonate, triethylamine Room temperature, inert atmosphere Protect nitrogen
Oxidation Potassium permanganate, hydrogen peroxide Acidic or basic media Introduce carboxylic acid
Reduction Sodium borohydride, lithium aluminum hydride Anhydrous conditions Reduce intermediates
Substitution Sodium azide, mesyl chloride Polar aprotic solvents Functional group interconversion
Coupling Carbodiimides (EDCI), HOBt, triethylamine Mild conditions, room temp Amide bond formation

Research Findings and Analytical Data

  • The Boc group significantly increases compound stability during synthesis and purification.
  • Cyclization efficiency depends on the choice of base/acid and solvent system.
  • Oxidation and reduction steps require careful control to avoid over-oxidation or incomplete reduction.
  • Coupling reactions using carbodiimide chemistry yield high purity products with minimal side reactions.
  • Analytical characterization (NMR, MS, IR) confirms the structure and purity of intermediates and final product.

Summary Table: Key Preparation Methods

Method Key Features Advantages Limitations
Base/acid-catalyzed cyclization Efficient spiro ring formation Straightforward, scalable Requires precise control of conditions
Boc protection with Boc2O Mild, selective nitrogen protection High yield, easy purification Sensitive to moisture
Oxidation with KMnO4 or H2O2 Direct carboxylic acid introduction Readily available reagents Potential over-oxidation
Multi-step patent route Detailed stepwise transformations High purity, pharmaceutical grade Complex, requires multiple purifications

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and spirocyclic framework undergo oxidation under controlled conditions. Common reagents include:

ReagentConditionsProduct FormedYield (%)Reference
KMnO₄Acidic (H₂SO₄)1-Hydroxy derivative65–72
H₂O₂Basic (NaOH)Epoxide or ketone formation58–63
Ozone (O₃)CH₂Cl₂, -78°CRing-opened dicarbonyl compounds45–50

Key Findings :

  • Oxidation of the spirocyclic core typically occurs at strained cyclopropane bonds, leading to ring expansion or functionalization.

  • The Boc group remains stable under mild oxidative conditions but may decompose under strong acidic oxidants.

Reduction Reactions

Selective reduction targets the carboxylic acid or nitrogen-containing moieties:

ReagentConditionsProduct FormedYield (%)Reference
LiAlH₄Anhydrous THF1-Hydroxymethyl derivative80–85
NaBH₄/I₂MeOH, 0°CBorane-amine complex70–75
H₂ (Pd/C)Ethanol, RTAmine intermediate (after Boc removal)90–95

Mechanistic Insight :

  • LiAlH₄ reduces the carboxylic acid to a primary alcohol without affecting the Boc group.

  • Catalytic hydrogenation concurrently removes the Boc protection and reduces double bonds in modified derivatives.

Substitution Reactions

The carboxylic acid participates in nucleophilic acyl substitutions:

ReagentConditionsProduct FormedYield (%)Reference
SOCl₂Reflux, 4hAcid chloride92
NH₃/EDC/HOBtDMF, RTPrimary amide85–88
R-OH (Mitsunobu)DIAD, PPh₃Ester derivatives75–80

Applications :

  • Acid chloride intermediates enable peptide coupling or esterification.

  • Mitsunobu conditions facilitate stereospecific substitutions at the α-carbon.

Deprotection of the Boc Group

Controlled removal of the Boc group is critical for further functionalization:

ReagentConditionsProduct FormedYield (%)Reference
TFACH₂Cl₂, 0°C–RT5-Azaspiro[2.5]octane-1-carboxylic acid95+
HCl (4M in dioxane)RT, 2hHydrochloride salt90

Optimization Data :

  • TFA-mediated deprotection achieves near-quantitative yields without racemization.

  • HCl generates stable hydrochloride salts suitable for pharmaceutical formulations .

Coupling Reactions (Amide Bond Formation)

The carboxylic acid engages in peptide-like couplings:

Coupling ReagentConditionsAmine PartnerYield (%)Reference
EDC/HOBtDMF, RT, 12hBenzylamine83
DCC/DMAPCH₂Cl₂, 0°C–RTPropargylamine78
HATU/DIEADMF, -15°CProtected amino acids88–91

Structural Impact :

  • Spirocyclic rigidity enhances stereochemical control during coupling.

  • Bulky amines require extended reaction times due to steric hindrance.

Comparative Reaction Profiles

The table below contrasts reactivity across functional groups:

Functional GroupReactivity TowardPreferred ConditionsStability Post-Reaction
Carboxylic AcidNucleophilesPolar aprotic solventsHigh
Boc-Protected AmineAcids (TFA/HCl)AnhydrousLow (deprotection)
Spirocyclic CoreOxidizing AgentsAcidic/neutralModerate

Critical Observations :

  • The Boc group stabilizes the amine during carboxylic acid transformations .

  • Spirocyclic strain accelerates ring-opening reactions under oxidative or reductive conditions.

Scientific Research Applications

Chemistry

The compound serves as a building block for the synthesis of complex molecules and novel materials. Its unique spirocyclic structure allows chemists to design new chemical entities with tailored properties. It is particularly useful in the development of specialty chemicals and advanced materials.

Biology

In biological research, 5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid is utilized to study enzyme interactions and receptor binding mechanisms. Its structural features facilitate the exploration of new biological pathways and mechanisms, making it an important tool in biochemical studies.

Medicine

The compound has shown potential in drug discovery and development due to its ability to modify its spirocyclic core, leading to the creation of new therapeutic agents with improved efficacy and safety profiles. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, indicating its potential use in pain management therapies.

Industrial Applications

In industrial contexts, this compound is employed in the synthesis of specialty chemicals and polymers, contributing to the development of advanced materials used across various sectors.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound using murine models. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Neuropharmacological Assessment

Another study evaluated the effects of the compound on neurotransmitter release in neuronal cultures. Findings suggested that it could modulate neurotransmitter levels, supporting further investigation into its neuroactive properties.

Mechanism of Action

The mechanism of action of 5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes, receptors, and other biomolecules with high affinity and specificity. This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications References
5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid 1363382-36-8 C₁₃H₂₁NO₄ 255.31 Boc-protected amine, carboxylic acid, spiro[2.5]octane core Drug discovery, peptide mimics, intermediates
5-Azaspiro[2.5]octane-1-carboxylic acid (deprotected form) 1502287-58-2 C₈H₁₃NO₂ 155.19 Free amine, higher reactivity Reactive intermediate for amine coupling
6-Oxaspiro[2.5]octane-1-carboxylic acid 909406-73-1 C₈H₁₂O₃ 156.18 Oxygen atom replaces nitrogen; altered hydrogen bonding Catalysis, polar solvent interactions
5-Boc-5-azaspiro[2.5]octane (no carboxylic acid) 1416013-81-4 C₁₂H₂₁NO₂ 211.30 Boc-protected amine, lacks carboxylic acid Protecting group strategies, non-polar intermediates
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid 1129634-44-1 C₁₂H₁₉NO₄ 241.29 Smaller spiro[2.4]heptane core; increased ring strain Stereoselective synthesis, constrained geometries
5-Boc-5-azaspiro[3.4]octane-2-carboxylic acid - C₁₃H₂₁NO₄ 255.31 Spiro[3.4]octane core; larger ring size Enhanced conformational flexibility

Reactivity and Stability

  • Boc Protection vs. Deprotection : The Boc group in the target compound stabilizes the amine during synthesis, whereas the deprotected analogue (5-azaspiro[2.5]octane-1-carboxylic acid) is prone to oxidation and side reactions .
  • Carboxylic Acid Functionality : The presence of the carboxylic acid enables conjugation (e.g., amide bond formation), unlike 5-Boc-5-azaspiro[2.5]octane, which lacks this group .
  • Ring Size Effects : Spiro[3.4]octane derivatives exhibit greater conformational flexibility compared to the spiro[2.5]octane core, influencing binding affinity in drug-receptor interactions .

Solubility and Physicochemical Properties

  • Polarity: The carboxylic acid group enhances water solubility, making the target compound more suitable for aqueous reactions than its non-carboxylic acid counterpart .

Biological Activity

5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid, a compound characterized by its unique spirocyclic structure, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural features, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO4C_{13}H_{21}NO_4, with a molecular weight of 253.31 g/mol. The compound features a tert-butoxycarbonyl (Boc) group that influences both its solubility and reactivity, making it a versatile building block in organic synthesis. The presence of the nitrogen atom in the spirocyclic framework enhances its chemical reactivity, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Structure : Initial reactions create the spirocyclic backbone.
  • Introduction of the Boc Group : The tert-butoxycarbonyl group is introduced to enhance stability and solubility.
  • Carboxylic Acid Functionalization : The final step involves the addition of a carboxylic acid group, which is critical for biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of spirocyclic compounds can inhibit bacterial growth and possess antifungal properties.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Effects : Research has indicated that certain analogs can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of various carboxylic acid derivatives, including those related to this compound. The results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 µg/mL for some derivatives .

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines revealed that this compound exhibited cytotoxicity against human breast cancer cells (MCF-7). The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM, indicating promising anticancer activity .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaNotable Biological Activity
This compoundC13H21NO4Antimicrobial, Anticancer
1-(Benzyloxy)carbonyl-3-(tert-butoxycarbonyl)amino-piperidine-3-carboxylic acidC19H26N2O6Enhanced anti-inflammatory effects
3-(1-(Benzyloxy)carbonyl)piperidin-4-yl)-2-(tert-butoxycarbonyl)amino-propanoic acidC15H17NO4Cytotoxic activity against various cancer cell lines

Q & A

Q. What are the optimal synthetic routes for 5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to a precursor amine, followed by cyclization to form the spirocyclic structure. Key steps include:
  • Protection : Reacting the amine precursor with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions .
  • Cyclization : Utilizing ring-closing strategies such as acid-catalyzed intramolecular esterification or transition-metal-mediated reactions. For example, refluxing with acetic acid and sodium acetate (as in ) may promote spiro-ring formation .
  • Purification : Column chromatography or preparative HPLC to isolate the product, with purity validated via HPLC (>97% as per ) and NMR .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure and Boc-protection in this compound?

  • Methodological Answer :
  • NMR : 1D 1H^1H/13C^{13}C NMR confirms the spirocyclic structure via coupling patterns and chemical shifts. 2D NMR (e.g., COSY, NOESY) resolves steric interactions in the bicyclic system .
  • IR Spectroscopy : Detects the Boc group’s carbonyl stretch (~1680–1720 cm1^{-1}) and carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C13_{13}H21_{21}NO4_4) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity during the formation of the spirocyclic ring in this compound?

  • Methodological Answer :
  • Steric Effects : Bulky substituents on the precursor amine can hinder cyclization. Computational modeling (DFT) predicts transition-state geometries and identifies favorable reaction pathways .
  • Electronic Effects : Electron-withdrawing groups (e.g., carboxylic acid) stabilize intermediates, promoting spiro-ring closure. Kinetic studies under varying pH and solvent polarity (e.g., DMF vs. THF) reveal rate dependencies .
  • Catalytic Optimization : Screening Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance regioselectivity, as seen in related azabicyclo syntheses .

Q. What strategies can resolve contradictions in reported reaction yields when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer :
  • Analytical Cross-Validation : Compare HPLC purity data () with 1H^1H NMR integration to identify impurities or by-products .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction time/temperature .
  • Reproducibility Protocols : Adhere to Beilstein Journal guidelines () for detailed experimental reporting, including catalyst batch, solvent purity, and inert atmosphere conditions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 2
5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid

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